

Spectroscopic Profile of 1-Amino-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-4-methylpiperazine

Cat. No.: B1216902

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Amino-4-methylpiperazine** (CAS No. 6928-85-4), a key intermediate in pharmaceutical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Amino-4-methylpiperazine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.11	s	2H	NH_2
2.94-2.30	m	8H	$-\text{CH}_2-$ (piperazine ring)
2.25	s	3H	$-\text{CH}_3$

Solvent: Not specified in the primary source.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
61.1	C-N (adjacent to NH_2)
55.1	C-N (piperazine ring)
46.0	$-\text{CH}_3$

Solvent: CDCl_3

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Description	Functional Group
~3300-3400	N-H stretching	Primary amine (NH_2)
~2940	C-H stretching	Aliphatic CH_2 , CH_3
~2800	C-H stretching	Aliphatic CH_2 , CH_3
~1600	N-H bending (scissoring)	Primary amine (NH_2)
~1450	C-H bending	Aliphatic CH_2 , CH_3
~1150	C-N stretching	Amine

Sample Preparation: Neat, liquid film

Table 4: Mass Spectrometry Data

m/z	Interpretation
115	$[\text{M}]^+$ (Molecular ion)
99	$[\text{M} - \text{NH}_2]^+$
70	$[\text{M} - \text{CH}_3 - \text{NH}_2]^+$ or piperazine fragment
56	Further fragmentation

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of the spectroscopic data.

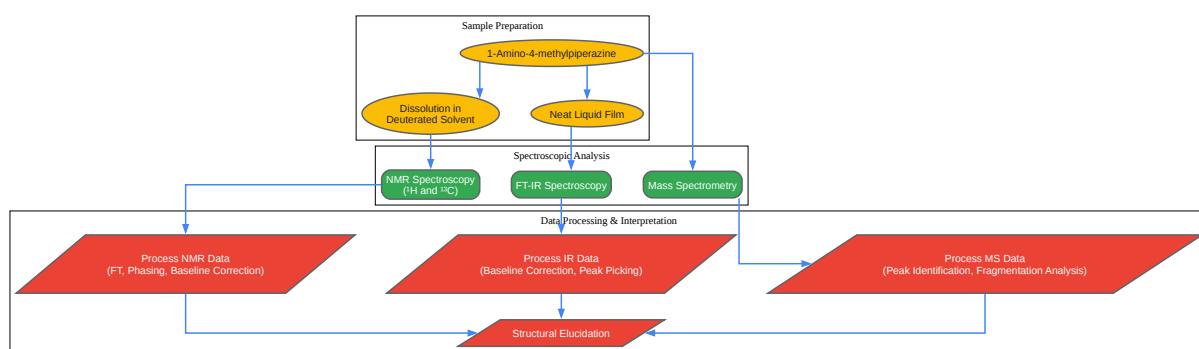
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired on a Varian A-60D spectrometer. A small amount of the neat **1-Amino-4-methylpiperazine** was dissolved in a suitable deuterated solvent (typically CDCl₃ for similar compounds) and placed in a 5 mm NMR tube. The spectrum was recorded at room temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained using a spectrometer operating at a frequency appropriate for carbon-13 nuclei. The sample was prepared similarly to that for ¹H NMR, dissolved in CDCl₃. Due to the low natural abundance of ¹³C, a greater number of scans were accumulated to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **1-Amino-4-methylpiperazine** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).


Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-Amino-4-methylpiperazine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

As no specific signaling pathways involving **1-Amino-4-methylpiperazine** are prominently described in publicly available scientific literature, a diagrammatic representation of such is not included. The primary role of this compound is as a synthetic building block in medicinal chemistry.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Amino-4-methylpiperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216902#spectroscopic-data-of-1-amino-4-methylpiperazine-nmr-ir-ms\]](https://www.benchchem.com/product/b1216902#spectroscopic-data-of-1-amino-4-methylpiperazine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com